molecular formula C12H20N2O6S2 B1670672 Dimethyl diacetyl cystinate CAS No. 32381-28-5

Dimethyl diacetyl cystinate

Cat. No. B1670672
CAS RN: 32381-28-5
M. Wt: 352.4 g/mol
InChI Key: ZTTORBNKJFMGIM-UWVGGRQHSA-N
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Description

Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound . It is a solid substance that is soluble in water . It has the molecular formula C12H20N2O6S2, an average mass of 352.427 Da, and a monoisotopic mass of 352.076263 Da .


Molecular Structure Analysis

The molecular structure of Dimethyl diacetyl cystinate consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

Dimethyl diacetyl cystinate has a density of 1.3±0.1 g/cm3, a boiling point of 584.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 87.3±3.0 kJ/mol and a flash point of 307.3±30.1 °C .

Scientific Research Applications

Antioxidant Effects

  • Antioxidant Effect in Brain Cortex : Research by Kessler et al. (2008) explored the use of cysteamine (related to dimethyl diacetyl cystinate) in rats, revealing its potential as an antioxidant in the brain cortex. This could have implications for treating conditions like cystinosis, as cysteamine helped prevent oxidative stress-induced damage caused by cystine dimethyl ester (Kessler et al., 2008).

Cellular and Tissue Effects

  • Mitochondrial Integrity and Membrane Potential in Astrocytes : Yuan et al. (2014) investigated the impact of DMSO (a solvent often used with substances like dimethyl diacetyl cystinate) on astrocytes. They found that DMSO can cause mitochondrial swelling and membrane potential impairment in astrocytes, which are crucial for brain homeostasis. This research highlights the importance of considering potential cytotoxic effects on astrocytes in studies involving hydrophobic agents (Yuan et al., 2014).

Therapeutic Applications

  • Treatment of Interstitial Cystitis : Research has shown that DMSO can be effective in treating interstitial cystitis, a painful bladder syndrome. Studies like those by Persky and Stewart (1967) and Ek et al. (1978) illustrate its usefulness in managing symptoms of this condition (Persky & Stewart, 1967); (Ek et al., 1978).

Pharmacological Agent

  • Use as a Pharmacological Agent : Madsen et al. (2018) conducted a systematic review on DMSO, emphasizing its role as a pharmacological agent for various medical treatments. This study underlines the importance of understanding DMSO's pharmacological properties when used in conjunction with substances like dimethyl diacetyl cystinate (Madsen et al., 2018).

Neuroprotective Effects

  • Neuroprotective Effects in Neuroinflammation : Research by Linker et al. (2011) explored the effects of dimethyl fumarate, a compound related to dimethyl diacetyl cystinate, on neuroinflammation. Their findings suggest that dimethyl fumarate can be neuroprotective, particularly in multiple sclerosis treatment, by enhancing cellular resistance to free radicals (Linker et al., 2011).

Safety And Hazards

Dimethyl diacetyl cystinate is stable under normal conditions but can hydrolyze under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . It is also harmful to the environment .

properties

IUPAC Name

methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTORBNKJFMGIM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021493
Record name Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diacetyl cystinate

CAS RN

32381-28-5, 139612-43-4
Record name Dimethyl diacetyl cystinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DIACETYL CYSTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F222I95KYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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